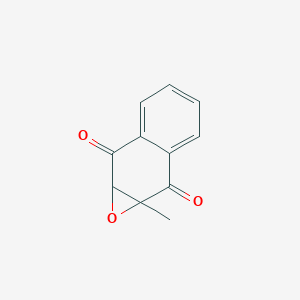

Époxyde de ménadione

Vue d'ensemble

Description

Menadione epoxide, also known as Menadione epoxide, is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound Menadione epoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65669. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Menadione epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menadione epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur le traitement du cancer

L'époxyde de ménadione a été étudié pour son rôle potentiel dans la thérapie du cancer. La ménadione, le précurseur de l'époxyde de ménadione, a montré des effets anticancéreux dans diverses études . La forme époxyde pourrait potentiellement être impliquée dans la synthèse de nouveaux médicaments anticancéreux, tirant parti de sa capacité à interférer avec les processus redox cellulaires et à induire une cytotoxicité sélectivement dans les cellules cancéreuses.

Applications antibactériennes et antifongiques

La recherche a indiqué que la ménadione et ses dérivés possèdent des propriétés antibactériennes et antifongiques . L'époxyde de ménadione pourrait être utilisé dans le développement de nouveaux agents antimicrobiens qui ciblent des voies spécifiques dans les organismes microbiens, conduisant potentiellement à des traitements pour les souches résistantes de bactéries et de champignons.

Effets antipaludiques et antichagasques

Les dérivés de la ménadione ont été explorés pour leurs activités antipaludiques et antichagasques . L'époxyde de ménadione pourrait contribuer à ce domaine en agissant comme un composé de référence pour la synthèse de médicaments visant à traiter des maladies comme le paludisme et la maladie de Chagas, qui sont causées par des parasites protozoaires.

Recherche anthelminthique

Les effets anthelminthiques de la ménadione suggèrent que son dérivé époxyde pourrait être précieux dans l'étude et le traitement des infections parasitaires par les vers . L'époxyde de ménadione pourrait servir de base structurelle pour la conception de nouveaux médicaments anthelminthiques avec des profils d'efficacité et de sécurité améliorés.

Synthèse de précurseur de vitamine K

La ménadione est connue sous le nom de vitamine K3 et est utilisée comme précurseur pour synthétiser les vitamines K1 et K2 . L'époxyde de ménadione pourrait jouer un rôle dans la synthèse de ces vitamines essentielles, qui sont cruciales pour la coagulation sanguine et la santé osseuse.

Photopolymérisation en science des matériaux

L'époxyde de ménadione peut être impliqué dans les processus de photopolymérisation. Des études ont montré que la ménadione, en tant que dérivé de la naphtoquinone, peut être utilisée dans la photopolymérisation par radicaux libres, qui est un processus clé dans la création de polymères et de matériaux biopolymères sous exposition à la lumière LED . L'époxyde de ménadione pourrait améliorer ces applications

Mécanisme D'action

Target of Action

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It can be converted to active vitamin K2, menaquinone, after alkylation in vivo . The primary targets of Menadione are the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S . These proteins play a crucial role in the normal clotting of blood .

Mode of Action

Menadione is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This interaction with its targets leads to changes in the coagulation factors, enabling them to bind calcium ions, which is necessary for their activity in the coagulation cascade . In the case of Menadione epoxide, it is formed through oxidation reactions in vivo, that occur in protein processes dependent on vitamin K .

Biochemical Pathways

Menadione is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .

Pharmacokinetics

Menadione (Vitamin K3) is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . Vitamin K1 and K2 are the naturally occurring types of vitamin K . The former, which is also known as phylloquinone, is synthesized by plants and can be found in such foods as spinach, broccoli, lettuce, and soybeans . The latter, sometimes alternatively referred to as menaquinone, is primarily produced by bacteria in the anterior part of the gut and the intestines .

Result of Action

The result of Menadione’s action is the activation of the vitamin K-dependent coagulation factors, which play a crucial role in the normal clotting of blood . An overdose of Vitamin K3 can be detrimental, especially to infants that may easily suffer from extensive hemorrhaging . Newborns that are administered too great a dosage of vitamin K3 can suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death .

Action Environment

A variety of studies has shown a wide range of biological activities of Menadione, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . In these cases, the redox cycle is influenced by environmental factors .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Menadione epoxide, like its parent compound Menadione, plays a role in biochemical reactions. Menadione is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body

Cellular Effects

The cellular effects of Menadione epoxide are not well-documented. Menadione, from which Menadione epoxide is derived, is known to have significant effects on cells. Menadione is converted into menaquinone in the liver . While a vitamin K deficiency can be dangerous, especially to infants that may easily suffer from extensive hemorrhaging, an overdose can be as equally detrimental .

Molecular Mechanism

Menadione, its parent compound, is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is facilitated by the vitamin K cycle involving γ-carboxyglutamyl carboxylase, vitamin K epoxide reductase, and ferroptosis suppressor protein-1 .

Temporal Effects in Laboratory Settings

The temporal effects of Menadione epoxide in laboratory settings are not well-documented. Menadione, its parent compound, has been studied extensively. Menadione is a synthetic naphthoquinone that can be converted to active vitamin K2, menaquinone, after alkylation in vivo .

Dosage Effects in Animal Models

The effects of Menadione epoxide dosage in animal models are not well-documented. Menadione, its parent compound, has been studied. Menadione is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . An overdose of Menadione can be detrimental, especially to infants .

Metabolic Pathways

Menadione, its parent compound, is known to be involved in the vitamin K cycle . This cycle involves the conversion of Menadione to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 .

Transport and Distribution

Menadione, its parent compound, is a fat-soluble vitamin precursor that is converted into menaquinone in the liver .

Subcellular Localization

Menadione, its parent compound, is known to be both cytosolic and peroxisomal in human hepatocytes and renal proximal tubules .

Propriétés

IUPAC Name |

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUKDUBCRRYXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934995 | |

| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15448-59-6 | |

| Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione epoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

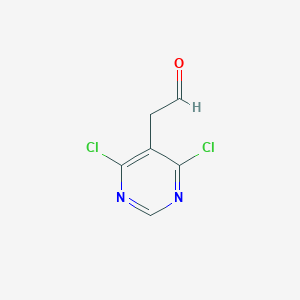

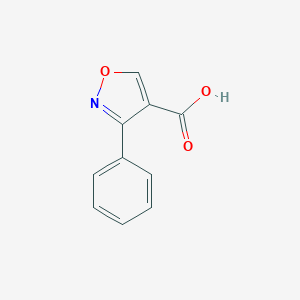

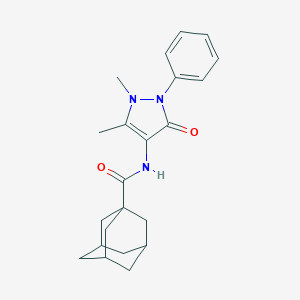

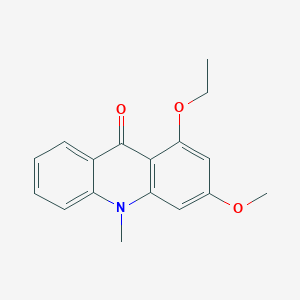

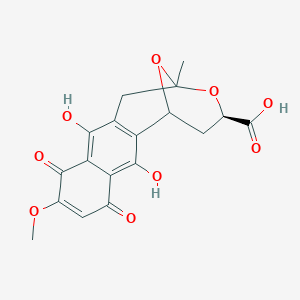

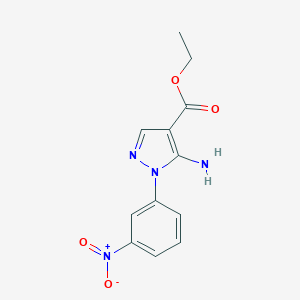

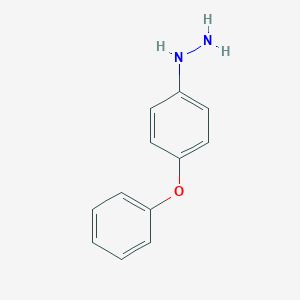

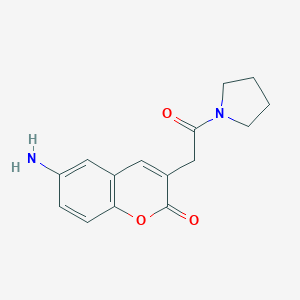

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)